10H-Phenothiazin-3-ol

Overview

Description

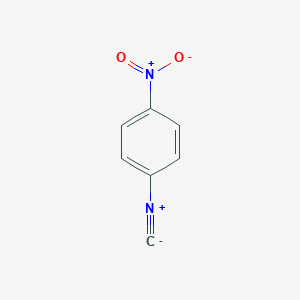

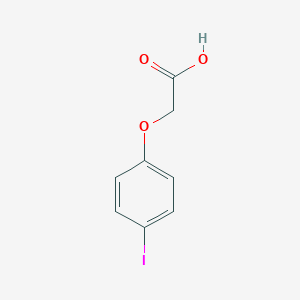

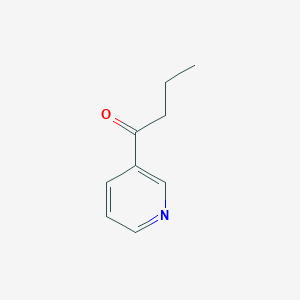

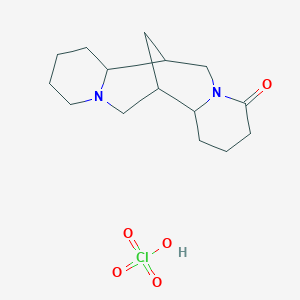

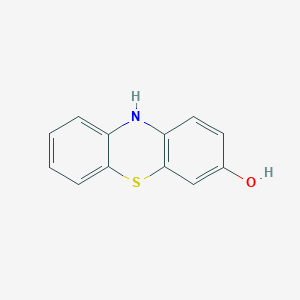

10H-Phenothiazin-3-ol is a derivative of the phenothiazine family, a group of heterocyclic compounds that have been extensively studied due to their diverse biological activities and applications in various fields, including medicine and materials science. The core structure of phenothiazines consists of a tricyclic system containing two benzene rings linked through a sulfur and nitrogen atom.

Synthesis Analysis

The synthesis of 10H-Phenothiazin-3-ol derivatives has been explored through various methods. For instance, fluorinated 10H-phenothiazines are prepared via Smiles rearrangement of substituted 2-foramido-2´-nitrodiphenylsulfide, which in turn is obtained by reacting 2-amino-3-fluorobenzenethiol with o-halonitrobenzenes followed by formylation . Another approach involves the acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with diols, which has been performed under both conventional and microwave-assisted conditions . Additionally, 10H-phenothiazines have been synthesized by palladium-catalyzed amination, leading to various isomeric molecules .

Molecular Structure Analysis

The molecular structure of 10H-Phenothiazin-3-ol derivatives has been characterized using spectroscopic methods such as NMR, FT-IR, UV–vis, and MS. DFT calculations and molecular mechanics have supported the structural investigations, revealing details such as the chair conformation of the 1,3-dioxane ring and the free rotation about the bond linking heterocyclic units . X-ray diffraction measurements have also been used to determine the structures of various phenothiazine derivatives .

Chemical Reactions Analysis

10H-Phenothiazin-3-ol and its derivatives undergo a range of chemical reactions. For example, the oxidation of 10H-phenothiazines with hydrogen peroxide in glacial acetic acid yields sulfone derivatives . The formation of hydrazones derived from 3-(10-alkyl-10H-phenothiazin-3-yl)-2-propenals has been reported, which act as effective hole-transporting materials . Furthermore, the one-electron oxidation of 10H-phenothiazine by molecular diiodine has been utilized to isolate the phenothiazinium radical cation and its dimer .

Physical and Chemical Properties Analysis

The physical and chemical properties of 10H-Phenothiazin-3-ol derivatives have been extensively studied. These compounds exhibit fluorescence properties with large Stokes shifts, which are determined by LE spectroscopy . Their thermal, optical, electrochemical, and photophysical properties have been investigated, revealing their potential as organic electroactive derivatives . The antioxidative and antimicrobial activities of these compounds have also been evaluated through in vitro studies .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

10H-Phenothiazine-based dyes are significant in the development of DSSCs. Their unique structural features, including electron-rich nitrogen and sulfur atoms, enhance light harvesting and electron injection, leading to efficient photovoltaic performance. These properties surpass even some commercial standards like ruthenium complex (N719) (Huang, Meier, & Cao, 2016).

Photovoltaic Applications

Phenothiazine acts as a versatile scaffold for both pharmaceutical and photovoltaic applications. The structural diversity of phenothiazine sensitizers for DSSCs is explored, with focus on geometry and the impact of substituents, leading to significant photovoltaic performance differences (Buene, Hagfeldt, & Hoff, 2019).

Synthesis and Biological Activity

The synthesis and biological activities of Phenothiazine derivatives are extensively studied, given their wide range of applications in medicinal chemistry. These derivatives display a variety of pharmacological activities, influenced by slight changes in their substitution patterns (Sinha, Pandeya, Verma, & Yadav, 2011).

Antioxidative and Antimicrobial Properties

10H-Phenothiazines exhibit antioxidative and antimicrobial properties. They are synthesized through Smiles rearrangement and further processed to yield sulfones and ribofuranosides, demonstrating significant biological activity (Gautam et al., 2012).

Fluorescence and Sensor Applications

10H-Phenothiazine derivatives are studied for their spectral variations, which are crucial for fluorophore-switching and potential near-infrared sensor applications. Their modification with electron-deficient groups alters their intramolecular charge transfer and electronic rearrangement (Lin & Chang, 2009).

Photocatalytic Hydrogen Production

Thiophenothiazine-based dyes sensitized TiO2 photocatalysts demonstrate significant hydrogen production efficiency from water splitting under neutral conditions. The efficiency is influenced by various parameters, including dye concentration and pH of the reaction medium (Tiwari, Mondal, & Pal, 2015).

Safety And Hazards

The safety information for 10H-Phenothiazin-3-ol includes several hazard statements such as H302, H315, H317, H319, H335, H373, H412 . Precautionary measures include P260, P261, P264, P270, P271, P272, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P314, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

10H-phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMWHXUWMDVHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172863 | |

| Record name | 3-Hydroxyphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Phenothiazin-3-ol | |

CAS RN |

1927-44-2 | |

| Record name | 10H-Phenothiazin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-phenothiazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3470A1E0IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.